molecular formula C6H14N2 B1388851 (R)-(1-Methylpyrrolidin-3-yl)methanamine CAS No. 1207541-15-8

(R)-(1-Methylpyrrolidin-3-yl)methanamine

Cat. No.: B1388851
CAS No.: 1207541-15-8
M. Wt: 114.19 g/mol
InChI Key: BAOBZCAXECCBQL-ZCFIWIBFSA-N
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Description

®-(1-Methylpyrrolidin-3-yl)methanamine is a chiral amine with the molecular formula C₆H₁₄N₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine typically involves the reduction of the corresponding nitrile or amide precursor. One common method is the catalytic hydrogenation of ®-3-(methylamino)pyrrolidine-1-carbonitrile using a palladium catalyst under hydrogen gas .

Industrial Production Methods: In an industrial setting, the production of ®-(1-Methylpyrrolidin-3-yl)methanamine may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure hydrogen gas and efficient catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-(1-Methylpyrrolidin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison: ®-(1-Methylpyrrolidin-3-yl)methanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-(1-Methylpyrrolidin-3-yl)methanamine. The presence of the methyl group on the pyrrolidine ring also influences its reactivity and interaction with molecular targets .

Properties

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBZCAXECCBQL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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